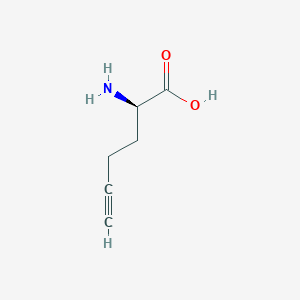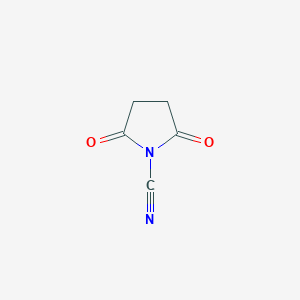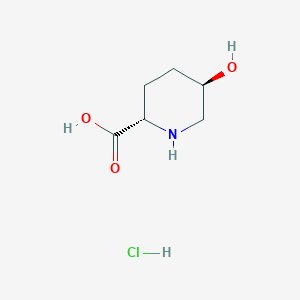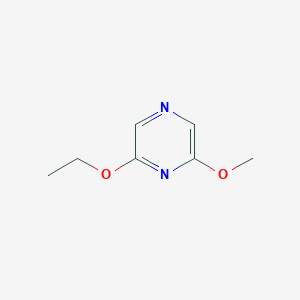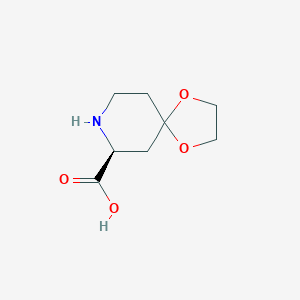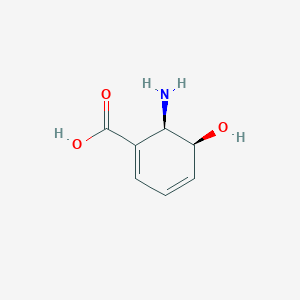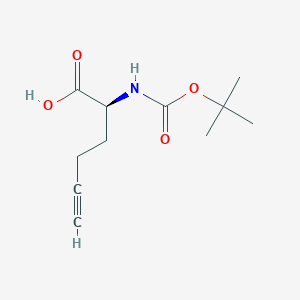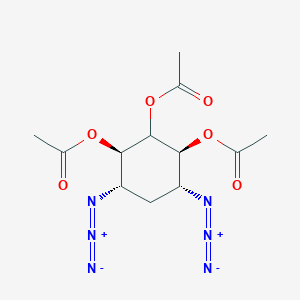
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine is a complex organic compound that features both diazo and acetyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine typically involves multiple steps, starting with the preparation of 2-deoxystreptamine. The diazo groups are introduced through diazo transfer reactions, which often involve the use of diazo transfer reagents such as sulfonyl azides. The acetyl groups are added via acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale diazo transfer and acetylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to ensure the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine can undergo various chemical reactions, including:
Oxidation: The diazo groups can be oxidized to form nitrogen gas and corresponding carbonyl compounds.
Reduction: Reduction of the diazo groups can lead to the formation of amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo groups typically yields carbonyl compounds, while reduction results in amines.
Applications De Recherche Scientifique
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine involves the formation of reactive intermediates such as carbenes and nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include:
Carbene Formation: The diazo groups decompose to form carbenes, which can insert into C-H, N-H, and O-H bonds.
Nitrene Formation: Similar to carbenes, nitrenes can insert into various bonds, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazoacetates: Compounds with diazo and ester functional groups.
Diazoamides: Compounds with diazo and amide functional groups.
Diazoketones: Compounds with diazo and ketone functional groups.
Uniqueness
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine is unique due to the presence of both diazo and acetyl groups on a deoxystreptamine backbone
Propriétés
IUPAC Name |
[(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWPVVWVBKSIG-ZLERWKPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578922 |
Source


|
| Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90852-19-0 |
Source


|
| Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

